

Application Notes and Protocols for L-Cysteine-¹⁵N Labeling in E. coli

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Compound of Interest

Compound Name: L-Cysteine-15N

Cat. No.: B579992

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Introduction

Stable isotope labeling of amino acids in recombinant proteins expressed in *Escherichia coli* is a cornerstone technique for a multitude of applications in biomedical research and drug development. Specifically, the incorporation of the stable isotope ¹⁵N into L-cysteine residues provides a powerful tool for structural and functional studies of proteins, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The nitrogen atom within the amino group of cysteine becomes labeled, allowing for detailed analysis of protein structure, dynamics, and interactions. This document provides a comprehensive, step-by-step guide for the metabolic labeling of proteins with ¹⁵N-L-cysteine in *E. coli*, including detailed protocols, data presentation, and troubleshooting strategies.

L-Cysteine Biosynthesis in *E. coli*

In *E. coli*, the biosynthesis of L-cysteine begins with the glycolytic intermediate 3-phosphoglycerate. Through a series of enzymatic reactions, 3-phosphoglycerate is converted to L-serine. The enzyme serine acetyltransferase (cysE) then catalyzes the acetylation of L-serine to form O-acetylserine. Finally, cysteine synthase (cysK) incorporates sulfide to produce L-cysteine. When ¹⁵NH₄Cl is provided as the sole nitrogen source in the growth medium, the ¹⁵N isotope is incorporated into the amino group of L-serine and subsequently into L-cysteine.

Materials and Reagents

Bacterial Strain and Plasmid

- *E. coli* expression strain (e.g., BL21(DE3))
- Expression vector containing the gene of interest

Media and Stock Solutions

- $^{15}\text{NH}_4\text{Cl}$ (^{15}N , 99%)
- M9 minimal media components
- Glucose (20% w/v, sterile)
- MgSO_4 (1 M, sterile)
- CaCl_2 (1 M, sterile)
- 100x Trace Elements Solution
- Thiamine (1 mg/mL, sterile)
- Biotin (1 mg/mL, sterile)
- Appropriate antibiotic stock solution
- Isopropyl β -D-1-thiogalactopyranoside (IPTG) (1 M, sterile)

Experimental Protocols

Preparation of ^{15}N -Labeled M9 Minimal Media

A detailed recipe for the M9 minimal medium is provided in the table below. All solutions should be prepared with high-purity water and sterilized by autoclaving or filtration.

Component	Amount for 1 L of Medium	Final Concentration
5x M9 Salts (without NH ₄ Cl)	200 mL	1x
¹⁵ NH ₄ Cl	1 g	1 g/L
20% (w/v) Glucose	20 mL	0.4%
1 M MgSO ₄	2 mL	2 mM
1 M CaCl ₂	100 µL	0.1 mM
100x Trace Elements Solution	1 mL	1x
1 mg/mL Thiamine	1 mL	1 µg/mL
1 mg/mL Biotin	1 mL	1 µg/mL
Appropriate Antibiotic	Varies	Varies
Sterile H ₂ O	to 1 L	-

5x M9 Salts (per 1 L):

- Na₂HPO₄: 60 g
- KH₂PO₄: 30 g
- NaCl: 5 g

100x Trace Elements Solution (per 100 mL):

- EDTA: 500 mg
- FeCl₃·6H₂O: 83 mg
- ZnCl₂: 8.4 mg
- CuCl₂·2H₂O: 1.3 mg
- CoCl₂·6H₂O: 1 mg

- H_3BO_3 : 1 mg
- $\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$: 0.16 mg

Step-by-Step ^{15}N Labeling Protocol

- Transformation: Transform the expression plasmid into a suitable *E. coli* expression strain (e.g., BL21(DE3)). Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
- Adaptation Culture: Inoculate 1 mL of the overnight starter culture into 100 mL of M9 minimal medium (containing standard $^{14}\text{NH}_4\text{Cl}$) with the appropriate antibiotic. Grow at 37°C with shaking until the OD_{600} reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.
- Main Culture Inoculation: Pellet the cells from the adaptation culture by centrifugation (5000 $\times g$, 10 min, 4°C). Resuspend the cell pellet in 10 mL of fresh ^{15}N -labeled M9 minimal medium and use this to inoculate 1 L of pre-warmed ^{15}N -labeled M9 minimal medium containing the appropriate antibiotic.
- Growth and Induction: Grow the main culture at 37°C with vigorous shaking. Monitor the OD_{600} . When the OD_{600} reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[1]
- Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours to allow for protein expression. Lower temperatures often improve protein solubility.
- Harvesting: Harvest the cells by centrifugation (6000 $\times g$, 15 min, 4°C). Discard the supernatant. The cell pellet can be stored at -80°C for later use.

Data Presentation

Parameter	Expected Value/Range	Notes
OD ₆₀₀ at Induction	0.6 - 0.8	Optimal density for induction to maximize protein yield.
¹⁵ N Incorporation Efficiency	>95%	Determined by Mass Spectrometry.
Protein Yield	Varies (dependent on protein)	Typically ranges from 1-10 mg/L of culture for well-expressed proteins.

Potential Challenges and Optimization Strategies

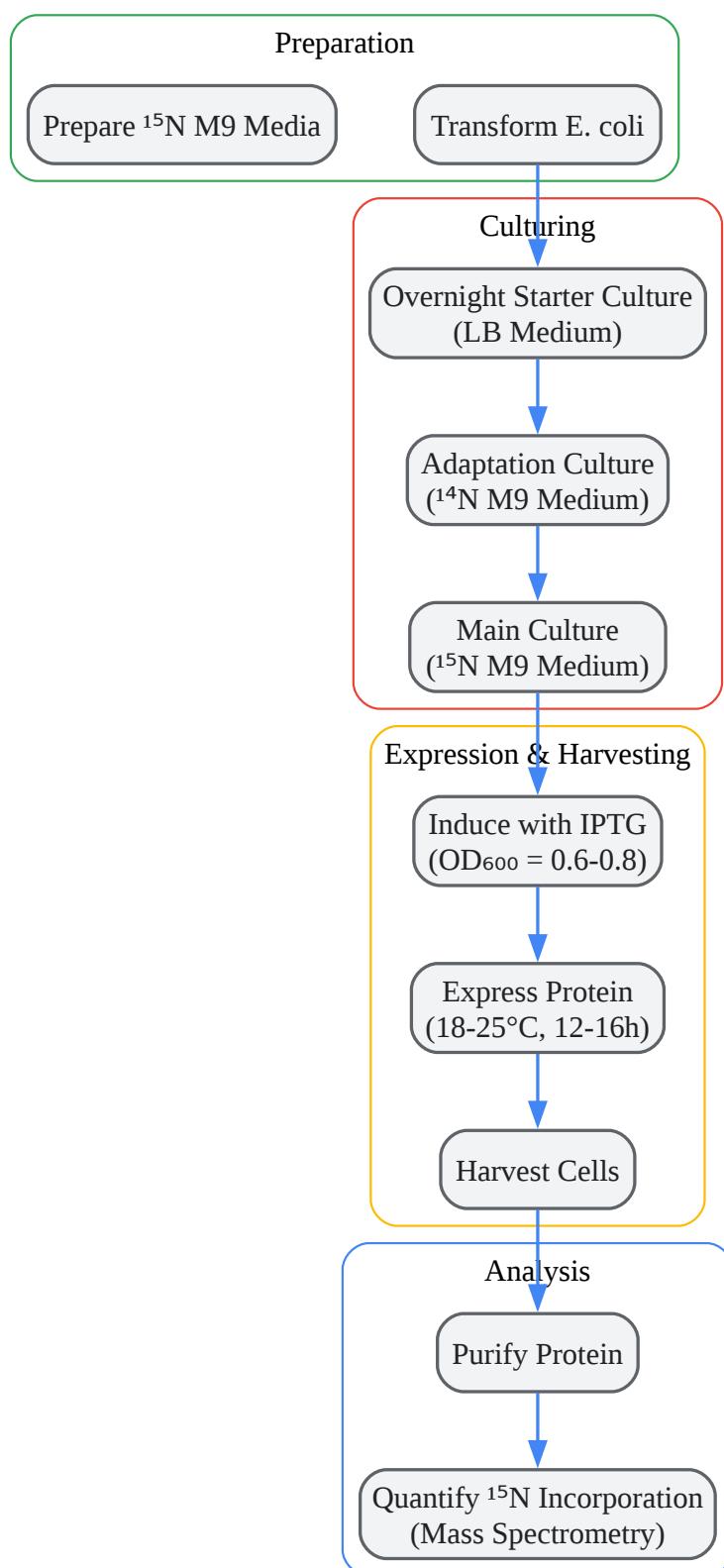
Challenge	Cause	Optimization Strategy
Low Protein Yield	Toxicity of the expressed protein, suboptimal growth conditions.	Optimize induction conditions (IPTG concentration, temperature, induction time). Use a different <i>E. coli</i> expression strain.
Incomplete ¹⁵ N Incorporation	Contamination with ¹⁴ N from starter culture or other media components.	Minimize the volume of the starter culture used for inoculation. Ensure all media components are free of other nitrogen sources.
Slower Growth Rate	¹⁵ N isotopes can slightly alter metabolic rates. ^[2]	Allow for a longer growth period. Ensure optimal aeration and media composition.
Cysteine Catabolism	<i>E. coli</i> can catabolize cysteine to pyruvate, potentially leading to scrambling of the ¹⁵ N label to other amino acids.	Supplement the medium with an excess of unlabeled cystine. This can help to suppress the de novo synthesis and catabolism of cysteine.

Quantification of ^{15}N Incorporation

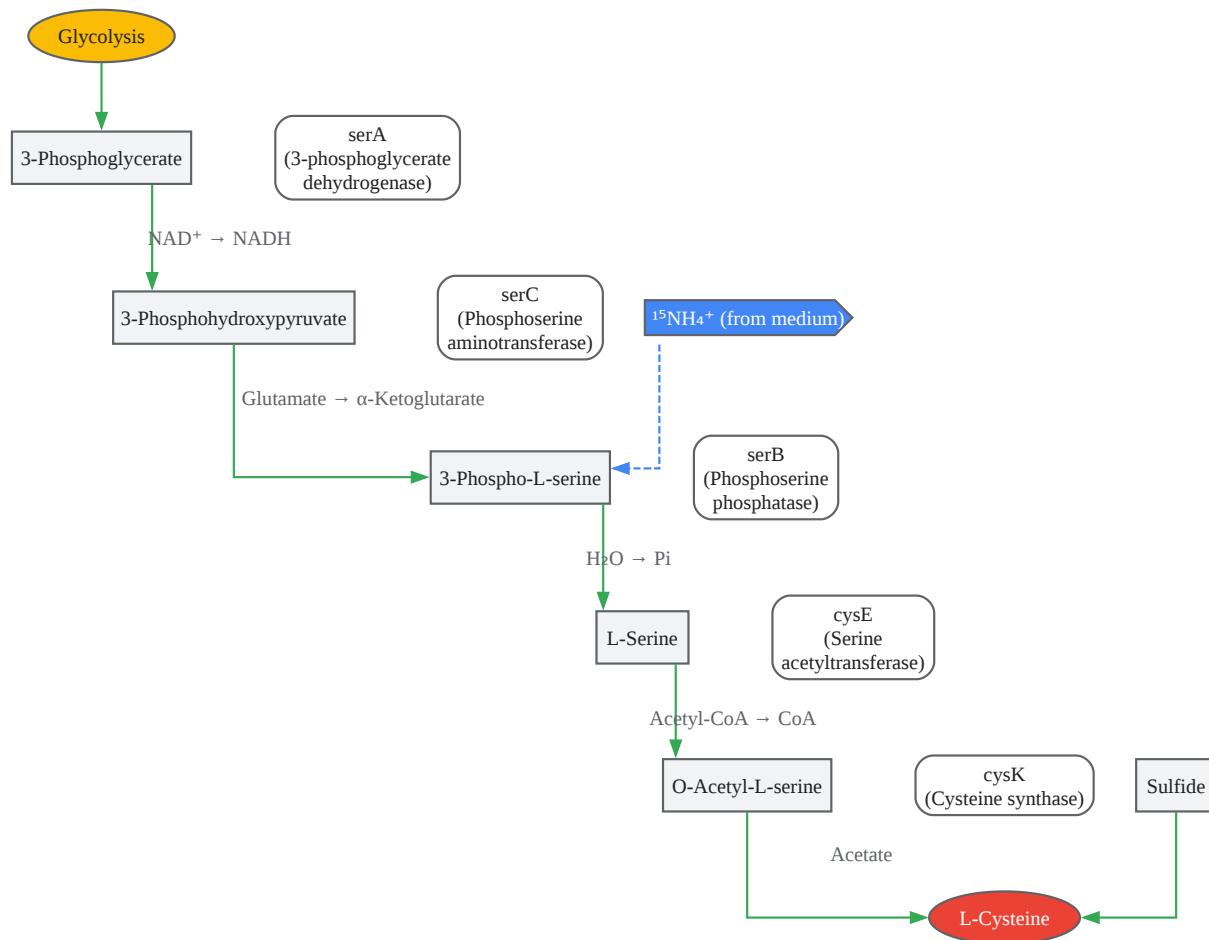
The efficiency of ^{15}N incorporation into the expressed protein can be accurately determined using mass spectrometry.

- Protein Digestion: The purified protein is digested into smaller peptides using a protease such as trypsin.
- Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS).
- Data Analysis: The mass spectra of the peptides are analyzed to determine the mass shift corresponding to the incorporation of ^{15}N . The percentage of incorporation is calculated by comparing the intensities of the isotopic peaks of the labeled and unlabeled peptides.^[3] This can be achieved by comparing the experimental isotopic profile of a peptide to a series of theoretical profiles with varying enrichment rates.^[3]

Visualizations

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Caption: Experimental workflow for ¹⁵N labeling in E. coli.

[Click to download full resolution via product page](#)Caption: L-cysteine biosynthesis pathway in *E. coli*.

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